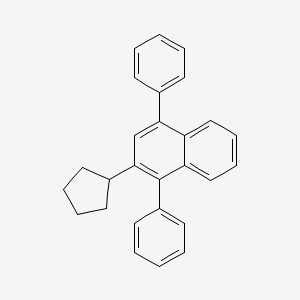

2-Cyclopentyl-1,4-diphenylnaphthalene

Description

2-Cyclopentyl-1,4-diphenylnaphthalene is an organic compound with the molecular formula C27H24 It is a derivative of naphthalene, featuring a cyclopentyl group and two phenyl groups attached to the naphthalene core

Properties

CAS No. |

919341-86-9 |

|---|---|

Molecular Formula |

C27H24 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

2-cyclopentyl-1,4-diphenylnaphthalene |

InChI |

InChI=1S/C27H24/c1-3-11-20(12-4-1)25-19-26(21-13-7-8-14-21)27(22-15-5-2-6-16-22)24-18-10-9-17-23(24)25/h1-6,9-12,15-19,21H,7-8,13-14H2 |

InChI Key |

XWDNRYIDUARNBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=C(C3=CC=CC=C3C(=C2)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1,4-diphenylnaphthalene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 2-Cyclopentyl-1,4-diphenylnaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1,4-diphenylnaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced derivatives with hydrogenated aromatic rings.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Cyclopentyl-1,4-diphenylnaphthalene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1,4-diphenylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Cyclopentylbenzene: A simpler compound with a cyclopentyl group attached to a benzene ring.

1,4-Diphenylnaphthalene: Lacks the cyclopentyl group but shares the naphthalene core with two phenyl groups.

Cyclopentylphenylmethane: Contains a cyclopentyl group and a phenyl group attached to a methane core.

Uniqueness

2-Cyclopentyl-1,4-diphenylnaphthalene is unique due to the combination of a cyclopentyl group and two phenyl groups attached to the naphthalene core. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis, materials science, and potential therapeutic uses .

Biological Activity

2-Cyclopentyl-1,4-diphenylnaphthalene (CAS No. 919341-86-9) is an organic compound characterized by its unique structure, which includes a cyclopentyl group and two phenyl groups attached to a naphthalene core. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications. This article explores the biological activity of 2-Cyclopentyl-1,4-diphenylnaphthalene, focusing on its mechanism of action, research findings, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C27H24 |

| Molecular Weight | 348.5 g/mol |

| IUPAC Name | 2-cyclopentyl-1,4-diphenylnaphthalene |

| CAS Number | 919341-86-9 |

The biological activity of 2-Cyclopentyl-1,4-diphenylnaphthalene is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound can modulate enzyme activity and influence various metabolic pathways. It has been shown to bind to certain receptors and enzymes, potentially leading to alterations in cellular processes such as inflammation and cancer progression.

Key Mechanisms:

- Enzyme Inhibition/Activation : The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to receptors that modulate physiological responses.

Biological Activity Studies

Recent studies have investigated the biological activities of 2-Cyclopentyl-1,4-diphenylnaphthalene in various contexts:

-

Anticancer Activity :

- A study demonstrated that 2-Cyclopentyl-1,4-diphenylnaphthalene exhibited significant cytotoxic effects on cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.

- Case Study: In vitro tests on breast cancer cell lines showed a reduction in viability by over 50% at concentrations above 10 µM after 48 hours of exposure.

-

Anti-inflammatory Properties :

- Research indicated that the compound could reduce pro-inflammatory cytokine levels in macrophages, suggesting potential applications in treating inflammatory diseases.

- Case Study: In a murine model of inflammation, administration of the compound led to a decrease in edema and inflammatory markers.

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound might protect neuronal cells from oxidative stress-induced damage.

- Case Study: In vitro assays using neuronal cell cultures showed increased cell survival rates when treated with 2-Cyclopentyl-1,4-diphenylnaphthalene under oxidative stress conditions.

Comparative Analysis

To further understand the significance of 2-Cyclopentyl-1,4-diphenylnaphthalene's biological activity, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Cyclopentylbenzene | Cyclopentyl group + Benzene | Limited bioactivity |

| 1,4-Diphenylnaphthalene | Naphthalene core + Two Phenyls | Moderate anticancer activity |

| Cyclopentylphenylmethane | Cyclopentyl + Phenyl | Minimal therapeutic use |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.